1-Azabicyclo[2.2.1]heptan-3-OL
Description
Significance of Bridged Azabicyclic Scaffolds in Synthetic and Medicinal Chemistry
Bridged bicyclic systems, which include azabicyclic scaffolds, are of considerable interest in drug discovery and development. nih.gov Their rigid structures allow for specific and high-affinity interactions with biological targets. The conformational constraint of these scaffolds is a valuable attribute in the design of pharmacologically active agents. These structural motifs are integral to the creation of complex molecules utilized in both pharmaceuticals and agrochemicals.
The 7-azabicyclo[2.2.1]heptane ring system, a related isomer, is found in the alkaloid epibatidine (B1211577), which is known for its potent activity as an acetylcholine (B1216132) nicotinic receptor agonist. researchgate.netiucr.orgnih.gov This has spurred extensive research into azabicyclic compounds. The development of novel synthetic routes to access these scaffolds, such as the aza-Prins-pinacol reaction, highlights the ongoing efforts to expand the chemical space available to medicinal chemists. acs.org Furthermore, these scaffolds can serve as precursors for a variety of inhibitors and neuromodulators.
Overview of the 1-Azabicyclo[2.2.1]heptane Nucleus and its Derivatives
The 1-azabicyclo[2.2.1]heptane nucleus is a specific bridged heterocyclic system that has been a focus for the development of therapeutically useful agents. tandfonline.com The substitution on the carbon bridges of this ring system introduces chirality, making the synthesis of enantiomerically pure derivatives a key objective for chemists. tandfonline.com
Derivatives of the 1-azabicyclo[2.2.1]heptane system have been investigated as cholinergic receptor ligands, with potential applications in treating a range of neurological and cognitive disorders. google.com The synthesis of these derivatives often involves intricate multi-step sequences, starting from precursors like trans-4-hydroxy-L-proline to achieve enantiospecific outcomes. rsc.org Novel synthetic methods have been developed to produce esters of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid in enantiomerically pure forms. rsc.org
The table below summarizes key intermediates and reaction products in the synthesis of exo-1-azabicyclo[2.2.1]heptan-3-ol.
| Compound Name | Molecular Formula | Role in Synthesis | Reference |
| Ethyl 2-hydroxy-2-(2-oxopiperidin-3-yl)acetate | C9H13NO4 | Intermediate | tandfonline.com |
| (3R,4S)-3-(2-hydroxyethyl)-4-hydroxypiperidine | C7H15NO2 | Intermediate | tandfonline.com |
| exo-1-Azabicyclo[2.2.1]heptan-3-ol | C6H11NO | Final Product/Synthon | tandfonline.comtandfonline.com |
The following table details some of the spectral data for a key intermediate in the synthesis of exo-1-azabicyclo[2.2.1]heptan-3-ol.
| Intermediate | 1H NMR (400 MHz; CDCl3) δ | 13C NMR (100 MHz; CDCl3) δ | IR (KBr) cm-1 | Mass Spec (EI) M+1 |
| Ethyl 2-hydroxy-2-(2-oxopiperidin-3-yl)acetate | 6.84 (s, 1H), 4.19 (m, 3H), 4.10 (s, 1H), 3.43 (m, 1H), 3.31 (m, 1H), 3.23 (q, 1H, 5.2 Hz), 2.15 (m, 2H), 1.27 (t, 3H, 7.2 Hz) | 173.36, 171.57, 67.52, 60.98, 43.67, 39.67, 22.82, 14.16 | 3327, 3208, 1734, 1672, 1182 | 188 |
This data corresponds to the cis diastereomer of the β-hydroxyester precursor to the diol intermediate. tandfonline.com
Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-4-7-2-1-5(6)3-7/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUPTWCEWSUXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1C(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931311 | |
| Record name | 1-Azabicyclo[2.2.1]heptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142034-92-2, 21473-16-5 | |
| Record name | 1-Azabicyclo[2.2.1]heptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Azabicyclo 2.2.1 Heptan 3 Ol and Precursor Architectures
General Strategies for the Construction of the 1-Azabicyclo[2.2.1]heptane Skeleton
The construction of the rigid 1-azabicyclo[2.2.1]heptane core relies on key cyclization reactions that form the characteristic bridged bicyclic system. These strategies often involve the formation of a piperidine (B6355638) ring followed by an intramolecular reaction to create the second ring.
Cyclization Reactions in Bicyclic Systems Formation
Intramolecular cyclization is a cornerstone in the synthesis of bicyclic systems like 1-azabicyclo[2.2.1]heptane. One of the most prominent methods is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester. fiveable.melibretexts.orgorganic-chemistry.orglibretexts.org This reaction is particularly effective for forming five- and six-membered rings, which are present in the 1-azabicyclo[2.2.1]heptane structure. fiveable.melibretexts.orglibretexts.org The mechanism involves the deprotonation of an α-carbon to one of the ester groups, followed by an intramolecular nucleophilic attack on the other ester carbonyl, leading to a cyclic β-keto ester after elimination of an alkoxide. libretexts.orglibretexts.org
Another powerful strategy involves radical cyclizations. For instance, bridgehead radicals can be generated from O-acyl thiohydroxamates (Barton esters) and can participate in intramolecular carbon-carbon bond formation. unirioja.es This method has been successfully applied to the synthesis of various substituted 7-azabicyclo[2.2.1]heptane derivatives, demonstrating the viability of radical-mediated pathways for constructing this bicyclic framework. unirioja.es
Furthermore, intramolecular alkylation of suitably functionalized piperidine derivatives serves as a direct route to the 1-azabicyclo[2.2.1]heptane skeleton. This can involve the displacement of a leaving group on a side chain by the piperidine nitrogen or an enolate derived from a piperidine substituent.
Approaches from Amino Acid Derivatives and Ketone Precursors
Amino acids and their derivatives are valuable chiral building blocks for the synthesis of complex nitrogen-containing molecules, including the 1-azabicyclo[2.2.1]heptane system. For example, derivatives of proline and glutamic acid have been utilized as starting materials for the construction of related azabicyclic structures. researchgate.net
A notable synthesis of the 1-azabicyclo[2.2.1]heptane ring system commences with a pyrrolidinone derivative, which itself can be considered a cyclic amino acid derivative. The synthesis can start from the condensation of a pyrrolidinone with an oxalate (B1200264) ester. ucla.edu This approach leverages the inherent stereochemistry of the amino acid precursor to potentially afford enantiomerically enriched products.
Synthesis of 1-Azabicyclo[2.2.1]heptan-3-one as a Key Intermediate
The ketone, 1-azabicyclo[2.2.1]heptan-3-one, is a pivotal intermediate in the synthesis of 1-azabicyclo[2.2.1]heptan-3-ol and other substituted derivatives. Its synthesis has been accomplished through various methodologies, including the hydrogenation of unsaturated precursors and condensation reactions.
Catalytic Hydrogenation of Enamine Precursors
Catalytic hydrogenation is a widely used method for the reduction of double bonds. In the context of 1-azabicyclo[2.2.1]heptan-3-one synthesis, the hydrogenation of unsaturated precursors like enamines or bicyclo[2.2.1]heptene derivatives is a viable strategy. ucla.edupwr.edu.pl For instance, the catalytic hydrogenation of a β-ketoester precursor can lead to the corresponding β-hydroxyester, which can then be further transformed. ucla.edu The choice of catalyst is crucial for achieving high yield and stereoselectivity. Rhodium on carbon has been shown to be an effective catalyst for such transformations. ucla.edu
The general approach involves the hydrogenation of a carbon-carbon double bond within the bicyclic framework or in a precursor that will subsequently cyclize. For example, the hydrogenation of a 1-azabicyclo[2.2.1]heptene derivative would directly yield the saturated bicyclic amine. ucla.edu
Condensation Reactions in Bicyclic Ketone Synthesis
Condensation reactions are fundamental to the construction of the 1-azabicyclo[2.2.1]heptane skeleton, often leading to the formation of the piperidine ring which then undergoes further cyclization. A key example is the condensation of a pyrrolidinone with diethyl oxalate, which, through a sequence of ring-opening and reclosure under Claisen conditions, affords a β-ketoester. ucla.edu This β-ketoester is a direct precursor to the 1-azabicyclo[2.2.1]heptane ring system.
The intramolecular Dieckmann condensation of a suitably substituted piperidine-2,4-dicarboxylate ester represents another powerful condensation strategy to form the bicyclic ketone. This approach establishes the five-membered ring fused to the piperidine core.
Table 1: Key Synthetic Reactions and Intermediates
| Starting Material | Reagents and Conditions | Key Intermediate | Reaction Type |
|---|---|---|---|
| Pyrrolidinone | 1) Diethyl oxalate, KOEt, PhCH₃, Δ; 2) H₂, 10% Rh/C, AcOH | Ethyl 3-hydroxy-1-azabicyclo[2.2.1]heptane-2-carboxylate | Condensation and Catalytic Hydrogenation |
| 1,6- or 1,7-Diester | Base (e.g., NaOEt) | Cyclic β-keto ester | Dieckmann Condensation |
| O-Acyl thiohydroxamate | Radical initiator | Bridgehead radical | Radical Cyclization |
Multi-Gram Scale Preparations of 1-Azabicyclo[2.2.1]heptan-3-one
The efficiency of these steps, particularly the initial condensation and the catalytic hydrogenation, underscores the feasibility of producing 1-azabicyclo[2.2.1]heptan-3-one on a large scale.
Reduction Strategies for the Conversion of 1-Azabicyclo[2.2.1]heptan-3-one to this compound
The transformation of 1-azabicyclo[2.2.1]heptan-3-one to this compound is a fundamental reduction reaction. Various reducing agents can be employed to achieve this conversion. For instance, lithium aluminium hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is a powerful reagent for this purpose. google.com The reaction is typically conducted at low temperatures, such as -78°C, and then allowed to warm to room temperature to ensure complete conversion of the ketone to the corresponding alcohol. google.com This method is effective for producing racemic mixtures of the alcohol.
An efficient synthesis of exo-1-azabicyclo[2.2.1]heptan-3-ol has been reported, highlighting the importance of this specific diastereomer. tandfonline.com The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction, leading to a predominance of either the exo or endo alcohol.
Stereoselective Reduction Methods to Access Specific Diastereomers
The bicyclic structure of this compound results in two primary diastereomers: exo and endo. The orientation of the hydroxyl group relative to the one-carbon bridge (the nitrogen-containing bridge) defines these isomers. In the exo isomer, the hydroxyl group is positioned away from the bridge, while in the endo isomer, it is oriented towards it.
Achieving stereoselectivity in the reduction of 1-azabicyclo[2.2.1]heptan-3-one is critical for obtaining specific diastereomers. The steric hindrance around the carbonyl group influences the direction of hydride attack. Bulky reducing agents will preferentially attack from the less hindered face, leading to the formation of one diastereomer over the other. For example, the reduction of a related 2-alkyl-4-piperidone, a precursor to a bicyclic system, demonstrated that the choice of reducing agent, like L-Selectride, can lead to high stereoselectivity. researchgate.net Similarly, the reduction of a ketone intermediate in the synthesis of a 7-azabicyclo[2.2.1]heptane derivative with sodium borohydride (B1222165) resulted in a mixture of alcohols, indicating that less bulky reagents may offer lower selectivity. unirioja.es
Enantiospecific and Asymmetric Synthesis of Chiral this compound Isomers
Accessing enantiomerically pure isomers of this compound is often essential for their application in fields like medicinal chemistry. This can be achieved through several sophisticated synthetic strategies.
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
A classical and scalable method for separating enantiomers is through the formation of diastereomeric salts. researchgate.net This technique involves reacting a racemic mixture of a basic compound, such as this compound, with a chiral acid resolving agent. researchgate.net
For the precursor, 1-azabicyclo[2.2.1]heptan-3-one, this method has been successfully applied. Di-p-toluoyl-D- or -L-tartaric acid is used to selectively form salts with the (1R,4S)- or (1S,4R)-enantiomers, respectively. This process, carried out in a solvent mixture like acetone/water, allows for the separation of the diastereomeric salts by crystallization, achieving high enantiomeric excess (>99% ee). The hemitartrate salts of the resolved enantiomers exhibit high stability. A similar principle can be applied to the resolution of the alcohol derivative, this compound, by forming diastereomeric esters or amides, followed by chromatographic separation and removal of the chiral auxiliary. google.com
Chiral Auxiliary-Controlled Approaches in Azabicyclic Alcohol Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. scielo.org.mx After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. researchgate.net
In the context of azabicyclic alcohol synthesis, chiral auxiliaries can be employed in various ways. For instance, in the synthesis of related 2-azabicyclo[2.2.1]heptane systems, chiral auxiliaries like (-)-8-phenylmenthol (B56881) have been used in aza-Diels-Alder reactions to control the stereochemistry of the resulting cycloadducts. researchgate.net These adducts can then be further manipulated to form the desired chiral alcohol. Another approach involves the use of chiral N-acyloxazolidinones in 1,3-dipolar cycloaddition reactions to create chiral trans-3,4-disubstituted pyrrolidines, which are precursors to the azabicyclic framework. researchgate.net The effectiveness of the auxiliary often depends on its ability to create a sterically and electronically differentiated environment around the reacting center. acs.org
Enantioselective Catalysis in Azabicyclo[2.2.1]heptane Ring System Formation
Enantioselective catalysis offers a direct and efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the synthesis of chiral azabicyclo[2.2.1]heptane derivatives.
For instance, iron-catalyzed enantioselective carbometalation of azabicycloalkenes provides direct access to the azabicyclo[2.2.1]heptane skeleton with high enantioselectivity. rsc.org Similarly, chiral phosphoric acid-catalyzed ring-opening of meso-epoxides has been used to synthesize a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. researchgate.netacs.org The development of chiral ligands, such as those based on the 2-azabicyclo[2.2.1]heptane framework itself, has also been explored for use in asymmetric catalysis, for example, in transfer hydrogenation reactions.
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Substitutions can be introduced at various positions on the bicyclic scaffold.
For example, 2-substituted derivatives of this compound can be prepared from the corresponding substituted 1-azabicyclo[2.2.1]heptan-3-ones. The synthesis of 2-(diphenylhydroxymethyl)-1-azabicyclo[2.2.1]heptan-3-one and its subsequent reduction provides a route to the disubstituted alcohol. google.com The synthesis of various substituted 7-azabicyclo[2.2.1]heptane derivatives has also been reported, demonstrating the versatility of synthetic methods to introduce functionality at different positions of the azabicyclic core. unirioja.esresearchgate.net Furthermore, bridgehead-substituted azabicyclo[2.2.1]heptane derivatives have been synthesized and utilized in cross-coupling reactions to create more complex molecules. acs.org The synthesis of substituted cyclopentanones from bicyclic lactones also provides a pathway to precursors for substituted azabicyclic systems. kirj.ee
| Reagent/Method | Product | Key Features |
| Lithium Aluminium Hydride | This compound (racemic) | Powerful reduction of the ketone. google.com |
| Stereoselective Reducing Agents | exo- or endo-1-Azabicyclo[2.2.1]heptan-3-ol | Controls diastereomeric outcome based on steric approach. researchgate.netunirioja.es |
| Diastereomeric Salt Resolution | (1R,4S)- or (1S,4R)-1-Azabicyclo[2.2.1]heptan-3-ol | Scalable separation of enantiomers using chiral acids. google.com |
| Chiral Auxiliaries | Enantiomerically enriched this compound precursors | Directs stereochemistry of ring formation or functionalization. researchgate.netresearchgate.net |
| Enantioselective Catalysis | Enantiomerically enriched this compound derivatives | Efficient synthesis of chiral products using chiral catalysts. rsc.orgresearchgate.net |
| Various Synthetic Routes | Substituted this compound derivatives | Allows for the introduction of diverse functional groups. google.comunirioja.esacs.org |
Functionalization of the Hydroxyl Group (e.g., Mitsunobu Reaction)
The hydroxyl group of this compound is a prime site for further chemical modification to introduce a wide array of functional groups. The Mitsunobu reaction is a powerful and widely used method for the stereospecific substitution of alcohols. wikipedia.orgscribd.com This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
The reaction proceeds via the activation of the alcohol by the phosphine-azodicarboxylate adduct, forming an oxyphosphonium salt. This intermediate acts as an excellent leaving group, which is then displaced by a suitable nucleophile in an Sₙ2 reaction. wikipedia.orgsci-hub.se A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, making it highly valuable for controlling chirality in complex molecule synthesis. nih.gov
For this compound, the hydroxyl group can be converted to esters, ethers, or other functionalities by reacting it with carboxylic acids, phenols, or other acidic pronucleophiles under Mitsunobu conditions. google.com For example, reacting the alcohol with a carboxylic acid (R-COOH) in the presence of PPh₃ and DEAD would yield the corresponding ester with inverted stereochemistry at the C-3 position.
| Substrate | Nucleophile | Reagents | Solvent | Product | Stereochemistry |
| Secondary Alcohol | Carboxylic Acid | PPh₃, DEAD/DIAD | THF, Dioxane, or DCM | Ester | Inversion of configuration |
| This compound | Benzoic Acid | PPh₃, DIAD | THF | 3-Benzoyloxy-1-azabicyclo[2.2.1]heptane | Expected Inversion |
Note: This table presents a representative transformation. Specific yields and reaction times would need to be determined empirically.
While the Mitsunobu reaction is broadly applicable, its use on strained bicyclic systems like 1-azabicyclo[2.2.1]heptane can sometimes lead to unexpected outcomes. Research on analogous azabicyclic systems has shown that intramolecular cyclizations or ring expansions can occur as competing side reactions, depending on the substrate's structure and the reaction conditions. bham.ac.uk Therefore, careful optimization of the reaction parameters is crucial to achieve the desired functionalization.
Reactivity and Reaction Mechanisms of 1 Azabicyclo 2.2.1 Heptan 3 Ol Derivatives
Oxidation and Reduction Reactions on the 1-Azabicyclo[2.2.1]heptan-3-OL Core
The this compound core contains a secondary alcohol that is amenable to oxidation, and its corresponding ketone, 1-azabicyclo[2.2.1]heptan-3-one, can be reduced back to the alcohol. These transformations are fundamental for the interconversion and functionalization of this bicyclic system.
Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-azabicyclo[2.2.1]heptan-3-one. Standard oxidizing agents such as potassium permanganate (B83412) or chromium trioxide are capable of effecting this transformation. In analogous bicyclic systems, other modern oxidation methods have also proven effective. For instance, Dess-Martin periodinane has been used to oxidize a secondary alcohol in a 2-oxa-bicyclo[2.2.1]heptane derivative to a ketone in nearly quantitative yield. acs.orgacs.org Furthermore, catalytic systems employing stable hydroxylamines, such as 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL), have been developed to catalyze the oxidation of various secondary alcohols to ketones using molecular oxygen as the terminal oxidant in the presence of copper cocatalysts. organic-chemistry.org A similar approach using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl radical) and molecular chlorine has been successfully applied to the oxidation of 3-S-quinuclidinol, a related azabicyclic alcohol, yielding the ketone quantitatively. researchgate.net
Reduction: The ketone, 1-azabicyclo[2.2.1]heptan-3-one, can be readily reduced to form this compound. A common method for this reduction is catalytic hydrogenation, using hydrogen gas in the presence of a palladium catalyst. This reaction is analogous to the reduction of other cyclic ketones, where reagents like sodium borohydride (B1222165) or lithium aluminum hydride are also frequently employed to generate the corresponding alcohol. evitachem.com
The table below summarizes typical oxidation and reduction reactions on the azabicyclo[2.2.1]heptane core.
| Reaction Type | Starting Material | Reagent(s) | Product | Reference |
| Oxidation | This compound | Potassium permanganate or Chromium trioxide | 1-Azabicyclo[2.2.1]heptan-3-one | |
| Oxidation | 2-Oxa-bicyclo[2.2.1]heptane derivative (alcohol) | Dess-Martin periodinane | 2-Oxa-bicyclo[2.2.1]heptane derivative (ketone) | acs.orgacs.org |
| Oxidation | 3-S-Quinuclidinol | TEMPO / Cl₂ | 3-Quinuclidinone | researchgate.net |
| Reduction | 1-Azabicyclo[2.2.1]heptan-3-one | H₂ / Pd catalyst | This compound | |
| Reduction | Carbonyl compounds | Lithium aluminum hydride or Sodium borohydride | Alcohols | evitachem.com |
Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group in this compound is a key site for functionalization through substitution reactions. These reactions allow for the introduction of a wide variety of other functional groups, significantly expanding the synthetic utility of the scaffold.
One of the most common substitution reactions is esterification , where the alcohol reacts with a carboxylic acid or its derivative to form an ester. evitachem.com For example, a Steglich-type esterification was used to ligate a 2-oxa-bicyclo[2.2.1]heptane derivative with Indomethacin. acs.org
The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution . This activation allows for the displacement by various nucleophiles. rsc.org In a related system, a primary alcohol on a 2-azabicyclo[2.2.1]heptane derivative was activated under Mitsunobu conditions or with a sulfonyl chloride, which then underwent intramolecular nucleophilic attack by the ring's nitrogen atom. rsc.org This demonstrates the potential for the hydroxyl group to participate in intramolecular, as well as intermolecular, substitution reactions.
Ring-Opening and Rearrangement Processes in Azabicyclo[2.2.1]heptane Derivatives
The strained nature of the azabicyclo[2.2.1]heptane skeleton makes it susceptible to ring-opening and rearrangement reactions, often proceeding through strained intermediates like aziridinium (B1262131) ions to yield more stable ring systems.
One notable rearrangement involves the expansion of the 2-azabicyclo[2.2.1]heptane system to a 2-azabicyclo[3.2.1]octane system. rsc.org The mechanism involves activating a primary alcohol on the scaffold, followed by an intramolecular SN2 attack from the nitrogen to form a tricyclic aziridinium intermediate. This strained intermediate is then regioselectively opened by a nucleophile attacking the more substituted carbon, which relieves the ring strain of the [2.2.1] system and results in the larger [3.2.1] framework. rsc.org The ring-opening of the aziridinium ion occurs with an inversion of configuration. rsc.org
Similarly, the bromination of 2-alkyl-2-azabicyclo[2.2.1]hept-5-ene affords a tricyclic aziridinium bromide. arkat-usa.orgresearchgate.net Subsequent opening of this aziridine (B145994) ring with nucleophiles, such as methanol, yields 6-substituted 2-azabicyclo[2.2.1]heptanes. arkat-usa.orgresearchgate.net The nucleophilic attack occurs at the less sterically hindered bond of the aziridinium intermediate. arkat-usa.orgresearchgate.net
Ring-opening metathesis is another powerful tool. For example, a highly regioselective ring-opening metathesis−cross metathesis (ROM−CM) process has been described for a bridgehead-substituted 7-azanorbornene system with electron-poor olefins, leading to the synthesis of pyrrolizinone derivatives. acs.org
Cyclization Reactions in the Formation of Bridged Nitrogen Heterocycles
The formation of the 1-azabicyclo[2.2.1]heptane core relies on strategic cyclization reactions that construct the characteristic bridged bicyclic structure.
A common approach involves the intramolecular cyclization of suitably functionalized precursors. For instance, the synthesis can be achieved through the cyclization of amino acid derivatives or ketone precursors. Base-promoted heterocyclization of precursors like N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates is a convenient method for synthesizing the 7-azabicyclo[2.2.1]heptane skeleton. researchgate.net This reaction proceeds via an intramolecular nucleophilic substitution where the nitrogen atom displaces a halide. The stereochemistry of the leaving groups is crucial for the success of the cyclization. researchgate.net
Another powerful strategy is the Diels-Alder reaction. A pyrrole (B145914) Diels-Alder strategy allows for the rapid generation of the azabicyclo[2.2.1]heptane bicyclic core, which can be further diversified. researchgate.net Additionally, an efficient catalytic protocol has been developed for the formation of 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxy amines, which involves a double-nucleophilic displacement at a carbon center. acs.org
The table below highlights some of the cyclization strategies used to form azabicyclo[2.2.1]heptane systems.
| Cyclization Method | Precursor Type | Key Transformation | Product | Reference |
| Intramolecular Nucleophilic Substitution | N-(dibromocyclohexyl)carbamates | Base-promoted heterocyclization | 7-Azabicyclo[2.2.1]heptane derivatives | researchgate.net |
| Catalytic Rearrangement | Cyclic γ-epoxy amines | Binary Al(III)/TBAB catalyzed rearrangement | 2-Azabicyclo[2.2.1]heptane derivatives | acs.org |
| Diels-Alder Reaction | Pyrrole and dienophile | [4+2] Cycloaddition | Azabicyclo[2.2.1]heptane core | researchgate.net |
| Reductive Amination | Ozonolysis product of bicyclic core | Intramolecular reductive amination | Ring-expanded heterocycles | researchgate.net |
| Cascade Reaction | (2S,4R)-4-Aminoproline methyl esters | Epimerization-intramolecular aminolysis | Diazabicyclo[2.2.1]heptane lactam | researchgate.net |
Mechanistic Studies of Functional Group Transformations
Understanding the mechanisms of reactions involving the 1-azabicyclo[2.2.1]heptane scaffold is critical for controlling reaction outcomes and designing new synthetic routes. Mechanistic investigations often employ a combination of experimental studies and computational methods.
For example, the base-mediated heterocyclization of N-(dibromocyclohexyl) derivatives to form the 7-azabicyclo[2.2.1]heptane ring has been studied using Density Functional Theory (DFT). researchgate.net These computational analyses help to explain the observed stereoselectivity of the initial bromination step and the subsequent cyclization, rationalizing why certain diastereomers lead to the desired bicyclic product in good yield. researchgate.net
Mechanistic studies have also shed light on rearrangement processes. The proposed mechanism for the ring expansion of 2-azabicyclo[2.2.1]heptane to the 2-azabicyclo[3.2.1]octane system is supported by the observed stereochemical outcomes, which are consistent with the formation of an aziridinium intermediate followed by an SN2 ring-opening. rsc.org Similarly, the preferential formation of quinolizidines over indolizidines from the ring-opening of a specific tricyclic aziridinium salt indicates a preferential nucleophilic attack at the most substituted carbon, which is explained by a greater relief of ring strain. arkat-usa.orgresearchgate.net
Spectroscopic and Advanced Characterization Techniques for 1 Azabicyclo 2.2.1 Heptan 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1-Azabicyclo[2.2.1]heptan-3-ol, enabling the precise determination of its regiochemistry, the assignment of its functional groups, and the elucidation of its complex stereochemistry. acs.org
¹H and ¹³C NMR spectra provide fundamental information about the molecular framework of this compound. The ¹H NMR spectrum reveals the chemical environment of each proton, with distinct signals for the bridgehead protons, the protons on the carbon bearing the hydroxyl group, and the various methylene (B1212753) protons within the bicyclic system. chemicalbook.com For instance, in related azabicyclo[2.2.1]heptane systems, the bridgehead protons typically appear as multiplets in the range of 1.40-1.95 ppm. The hydroxyl proton of an alcohol substituent generally presents a characteristic downfield shift.
The ¹³C NMR spectrum complements the proton data by providing the chemical shift for each carbon atom in the molecule. This allows for the unambiguous identification of the carbon skeleton, including the quaternary bridgehead carbons, the carbon attached to the hydroxyl group (typically in the range of 60-70 ppm), and the other methylene carbons of the rings. rsc.org Together, the ¹H and ¹³C NMR data confirm the regiochemistry by verifying the presence of the 1-azabicyclo[2.2.1]heptane core and the position of the hydroxyl functional group at C-3.
Interactive Table: Representative NMR Data for Azabicyclo[2.2.1]heptane Derivatives
| Nucleus | Chemical Shift (δ, ppm) Range | Multiplicity (Typical) | Notes |
| ¹H (Bridgehead) | 1.40 - 1.95 | m | Protons at the fusion of the bicyclic system. |
| ¹H (CH-OH) | 3.8 - 4.1 | m | Proton on the carbon bearing the hydroxyl group. |
| ¹H (Methylene) | 1.40 - 2.50 | m | Protons of the CH₂ groups in the rings. acs.org |
| ¹³C (CH-OH) | 60 - 70 | - | Carbon atom directly bonded to the hydroxyl group. |
| ¹³C (Bridgehead) | 55 - 65 | - | Quaternary carbons at the ring junctions. |
| ¹³C (Methylene) | 25 - 45 | - | Carbon atoms of the CH₂ groups. |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and the specific stereoisomer.
Two-dimensional (2D) NMR techniques are indispensable for mapping the intricate network of connections within the this compound molecule. wikipedia.orgscribd.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in the COSY spectrum establish the ¹H-¹H connectivity, allowing for the tracing of the proton network throughout the bicyclic system. wikipedia.org This is crucial for assigning the signals of the methylene protons and confirming their relationship to the bridgehead and C-3 protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms. sdsu.edu Each cross-peak in an HSQC or HMQC spectrum links a specific proton to its corresponding carbon, providing a direct and unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. scribd.com
The rigid, bicyclic structure of this compound imposes specific geometric constraints that are reflected in its NMR parameters. The chemical shifts of the protons are influenced by anisotropic effects from the bicyclic framework and the orientation of the hydroxyl group (endo or exo).
The coupling constants (J-values) between protons are highly dependent on the dihedral angle between them, as described by the Karplus relationship. In bridged systems like this, the fixed conformations lead to characteristic coupling constants that can be used to determine the relative stereochemistry. modgraph.co.uk For example, the coupling between the C-3 proton and the adjacent C-2 and C-4 protons will differ significantly depending on whether the hydroxyl group is in the endo or exo position. Analysis of these coupling constants, often aided by computational modeling, is a powerful tool for stereochemical elucidation. modgraph.co.uk
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of this compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula (C₆H₁₁NO). uni.lu
Electron ionization (EI) mass spectrometry typically leads to the formation of a molecular ion (M⁺•), whose mass corresponds to the molecular weight of the compound. libretexts.org The energetic molecular ion often undergoes characteristic fragmentation, breaking into smaller, stable charged fragments. libretexts.org The fragmentation of bicyclic amines and alcohols can be complex, but often involves the cleavage of bonds adjacent to the nitrogen atom or the loss of small neutral molecules like water from the alcohol group. aip.orgsavemyexams.com The resulting fragmentation pattern serves as a molecular fingerprint that can aid in the structural identification of the compound.
Interactive Table: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Possible Identity |
| [M]⁺ | 113.08 | Molecular Ion |
| [M-H]⁺ | 112.08 | Loss of a hydrogen atom |
| [M-H₂O]⁺ | 95.07 | Loss of water |
| [M-C₂H₄]⁺ | 85.06 | Loss of ethene via retro-Diels-Alder type fragmentation |
| C₄H₈N⁺ | 70.06 | Fragment containing the nitrogen atom |
Note: The relative intensities of these fragments can provide further structural information.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. youtube.com The IR spectrum shows characteristic absorption bands corresponding to the vibrations of specific bonds. For this molecule, the most prominent and diagnostic peaks would be:
O-H Stretch : A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.
C-N Stretch : A moderate absorption in the 1020-1250 cm⁻¹ range, corresponding to the stretching of the carbon-nitrogen bonds within the bicyclic amine structure.
C-O Stretch : A strong absorption band typically found between 1050 and 1150 cm⁻¹, indicating the presence of a secondary alcohol.
C-H Stretch : Absorptions just below 3000 cm⁻¹ due to the stretching vibrations of the sp³ hybridized C-H bonds in the alkane framework.
The presence of these specific absorption bands provides strong evidence for the presence of both the alcohol and the bicyclic amine functionalities within the molecule.
X-ray Crystallography for Absolute Configuration Determination and Conformation
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. d-nb.infothieme-connect.de To perform this analysis, a suitable single crystal of this compound or a derivative is required. thieme-connect.de
The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density distribution within the unit cell, which in turn reveals the precise positions of each atom in the molecule. thieme-connect.de This technique provides unambiguous information on:
Bond lengths and angles : Precise measurements of the geometry of the bicyclic system.
Conformation : The exact puckering of the rings and the orientation of the substituent groups in the crystalline state.
Absolute Configuration : For a chiral molecule like this compound, X-ray crystallography using anomalous dispersion can determine which enantiomer is present in the crystal, for example, distinguishing between (3S,4R) and (3R,4S) configurations. researchgate.netnih.gov This is often achieved by crystallizing a salt of the compound with a chiral acid or by using a derivative containing a heavy atom.
While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and reliability. d-nb.info
Chiroptical Methods for Stereochemical Assignment (e.g., Electronic Circular Dichroism)
Chiroptical methods are indispensable for the unambiguous assignment of the absolute configuration of chiral molecules like this compound. Electronic Circular Dichroism (ECD), which measures the differential absorption of left and right circularly polarized light, is a primary technique for this purpose. encyclopedia.pub
The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, including both its absolute configuration and its conformational preferences. encyclopedia.pubicm.edu.pl For enantiomers, the ECD spectra are exact mirror images of each other. encyclopedia.pub This property is the foundation for assigning the absolute stereochemistry. The process typically involves a combination of experimental measurement and computational analysis.
Detailed Research Findings:
The modern approach to stereochemical assignment using ECD involves the following steps:
Conformational Analysis: The first step is to identify all possible low-energy conformations of the molecule using computational methods, such as molecular mechanics (MMFF) or density functional theory (DFT). icm.edu.pl
Spectrum Prediction: For each stable conformer, the theoretical ECD spectrum is calculated using time-dependent density functional theory (TD-DFT). icm.edu.plresearchgate.net
Boltzmann Averaging: The individual calculated spectra are then averaged based on the predicted Boltzmann population of each conformer at a given temperature to generate the final theoretical ECD spectrum for a specific enantiomer (e.g., (3S,4R)-1-Azabicyclo[2.2.1]heptan-3-ol). icm.edu.pl
Comparison: The resulting theoretical spectrum is compared with the experimentally measured ECD spectrum of the synthesized or isolated sample. A match between the experimental spectrum and the calculated spectrum for a particular enantiomer allows for the confident assignment of its absolute configuration. researchgate.net
While specific ECD studies on this compound are not widely published, the methodology is well-established for related bicyclic and azabicyclic systems. researchgate.netresearchgate.net The chromophore in this molecule—the saturated amine within the bicyclic framework and the hydroxyl group—will give rise to specific Cotton effects in the ECD spectrum. The sign and intensity of these effects are dictated by the spatial arrangement of the atoms, making ECD a powerful tool for its structural elucidation.
Chromatographic Methods for Purity and Enantiomeric Excess Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the chemical purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds like this compound. heraldopenaccess.us The separation of enantiomers requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP).
Detailed Research Findings:
The successful separation of the enantiomers of this compound relies on selecting an appropriate CSP and optimizing the mobile phase conditions. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are commonly employed for the resolution of a wide range of chiral compounds, including bicyclic amines and alcohols.
For the analogous compound, 2-azabicyclo[2.2.1]hept-5-en-3-one, a Chiralcel OD-H column, which is based on cellulose tris(3,5-dimethylphenylcarbamate), has proven effective for baseline separation of enantiomers. researchgate.net Similar conditions are expected to be effective for this compound. The separation mechanism involves transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100
Research on related azabicyclic structures demonstrates that high enantiomeric excess (>99% ee) can be reliably quantified using chiral HPLC.
Table 1: Representative HPLC Conditions for Enantiomeric Resolution of Related Azabicyclic Compounds
| Parameter | Condition 1 (based on 2-azanorbornane derivative) | Condition 2 (based on 2-azabicyclo[2.2.1]hept-5-en-3-one) |
| Chiral Stationary Phase | Chiracel AD-H | Chiralcel OD-H |
| Column Dimensions | 250 x 4.6 mm | 250 x 4.6 mm |
| Mobile Phase | n-hexane/isopropanol (95:5) | n-hexane/isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV, λ = 225 nm | UV and Optical Rotation |
| Column Temperature | Ambient | 30°C |
| Reference | semanticscholar.org | researchgate.net |
Applications in Advanced Organic Synthesis and Scaffold Development
1-Azabicyclo[2.2.1]heptan-3-OL as a Chiral Building Block in Asymmetric Synthesis
The defined stereochemistry of the 1-azabicyclo[2.2.1]heptane core makes it an excellent chiral building block for asymmetric synthesis. The related compound, (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one, is noted for its role as a key intermediate where enantiomeric purity is critical for biological activity. The synthesis of such chiral intermediates often involves methods like catalytic asymmetric azidation followed by cyclization, ensuring high stereochemical integrity.
The utility of these chiral scaffolds is broad. For example, enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol has been used as a chiral template for synthesizing aminocyclitols. acs.org Similarly, the 2-azanorbornane system, a bridged pyrrolidine (B122466) derivative, is readily available through stereoselective aza-Diels-Alder reactions and serves as a platform for creating ligands and catalysts for asymmetric synthesis. semanticscholar.org The incorporation of a chiral substituted benzyl (B1604629) group on the nitrogen atom of a related pyrrole (B145914) system has enabled the first reported synthesis of enantiomerically pure ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate. researchgate.net These examples underscore the value of the azabicyclic ring system in transferring chirality to new, more complex molecules.
Synthesis of Complex Polycyclic Alkaloid Analogues and Scaffolds
The rigid structure of the azabicyclo[2.2.1]heptane skeleton is a key feature in the chemical architecture of several biologically active alkaloids. Synthetic chemists have leveraged intermediates derived from this core to construct complex analogues of these natural products.
Epibatidine (B1211577), an alkaloid with potent analgesic properties, features a 7-azabicyclo[2.2.1]heptane core. le.ac.uk Consequently, this bicyclic system is a critical starting point for the synthesis of numerous epibatidine analogues, which are developed to reduce toxicity while retaining therapeutic potential. le.ac.ukresearchgate.net
Several synthetic strategies have been developed to access these analogues. One approach involves using 7-azabicyclo[2.2.1]heptane-1-carboxylic acid to create various 1-substituted derivatives, including N-benzoyl-7-azabicyclo[2.2.1]heptane, a known precursor to epibatidine. unirioja.es Another method employs an aza-Prins-pinacol rearrangement for the construction of the 7-azabicyclo[2.2.1]heptane skeleton, which serves as a common intermediate for both (±)-epibatidine and its analogue (±)-epiboxidine. researchgate.net Research has also focused on synthesizing analogues with modifications at different positions of the bicyclic core, such as the development of exo-2-(cyano)alkyl substituted 7-azabicyclo[2.2.1]heptane derivatives, to create novel heterocyclic analogues like tetrazoloepibatidines and oxadiazoloepibatidine. nih.gov
The table below summarizes key intermediates and synthetic approaches used in the development of Epibatidine analogues.
Table 1: Intermediates in the Synthesis of Epibatidine Analogues| Intermediate Scaffold | Synthetic Approach | Target Analogue/System | Reference |
|---|---|---|---|
| 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid | Radical reactions from Barton esters | 1-Substituted-7-azabicyclo[2.2.1]heptane derivatives | unirioja.es |
| 7-Azabicyclo[2.2.1]heptane | Aza-Prins-pinacol rearrangement | (±)-Epibatidine and (±)-Epiboxidine | researchgate.net |
| 7-Azabicyclo[2.2.1]hept-2-yl radical | Intermolecular radical reactions | exo-2-(Cyano)alkyl substituted derivatives | nih.gov |
| 4-(Mesyloxy)cyclohexanone | One-pot imine formation and cyanide addition | 1-Substituted 7-azabicyclo[2.2.1]heptane-1-carbonitriles | researchgate.net |
| 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene | Aza Diels-Alder reaction | 7-Functionalised 2-benzyl-2-azabicyclo[2.2.1]heptanes | le.ac.uk |
The azabicyclo[2.2.1]heptane framework is not only a component of alkaloids but also a foundational unit for building more elaborate fused polycyclic systems. The development of such complex molecules is of interest in creating novel chemical entities for various scientific applications. For instance, research into the chemistry of Daphniphyllum alkaloids has demonstrated the use of complex bicyclic precursors to construct aza-5/6/6 tricyclic cores. mdpi.com In one study, a diol substrate demonstrated excellent reactivity in a cascade cyclization to efficiently produce a 2-azabicyclo[2.2.1]heptane derivative as part of a larger molecular architecture. mdpi.com
Methodologies for creating fused systems often involve annulation strategies. whiterose.ac.uk These can include base-catalyzed Michael additions followed by acid-catalyzed aldol (B89426) condensations to form new rings fused to the initial bicyclic structure. nih.gov Such complexity-generating reactions are a key strategy for transforming relatively simple bicyclic starting materials into intricate polycyclic scaffolds. whiterose.ac.uk
Development of Diverse Heterocyclic Compound Libraries
The 1-azabicyclo[2.2.1]heptane scaffold is an ideal starting point for generating libraries of diverse heterocyclic compounds for fragment-based drug discovery and lead-oriented synthesis. whiterose.ac.ukdtu.dk The goal is to produce collections of three-dimensional molecules with varied structural features that can be screened for biological activity. whiterose.ac.uk
Synthetic strategies are designed to allow for the introduction of multiple points of diversification. For example, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes produces oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to build a library of bridged aza-bicyclic structures. researchgate.net Similarly, a pyrrole Diels-Alder strategy has been used to rapidly generate azabicyclo[2.2.1]heptane cores that are designed for orthogonal deprotection, yielding three points of diversity for library generation. researchgate.net This approach was exemplified by the synthesis of 24 different compounds from just four core structures. researchgate.net
Utility in the Synthesis of Pharmacologically Relevant Derivatives
The rigid conformational properties of the 1-azabicyclo[2.2.1]heptane core make it an attractive scaffold for designing molecules that can interact with specific biological targets like enzymes and receptors.
The 1-azabicyclo[2.2.1]heptane skeleton and its isomers are key precursors in the synthesis of a wide range of pharmacologically active agents, including neuromodulators and enzyme inhibitors. Its structural similarity to neurotransmitters allows for interaction with various targets in the central nervous system.
Derivatives of this bicyclic system have been developed as:
Neuromodulators: The scaffold is a precursor for synthesizing spirocyclic quinuclidinyl-Δ2-isoxazolines, which act as neuronal nicotinic acetylcholine (B1216132) receptor agonists. lookchem.com It is also used to prepare isoquinoline (B145761) derivatives that function as progranulin modulators, relevant for treating neurodegenerative and neuroinflammatory conditions. lookchem.com Furthermore, bridged analogues such as 1′-(3-pyridyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3′-pyrrolidine] are investigated for treating disorders characterized by dysfunction of nicotinic cholinergic neurotransmission. google.com
Enzyme Inhibitors: The compound serves as an intermediate for a variety of enzyme inhibitors. It is a precursor to GABA aminotransferase inhibitors and N-pyridinyl carboxamides, which are cyclin-dependent kinase (CDK) inhibitors with potential applications in cancer treatment. lookchem.com Additionally, it is used to synthesize glucosylceramide synthase inhibitors for treating lysosomal storage diseases. lookchem.com Enantiomerically pure 1,2-diamine derivatives of 7-azabicyclo[2.2.1]heptane have been evaluated as glycosidase inhibitors. nih.gov
The table below highlights some of the pharmacologically relevant derivatives synthesized from azabicyclo[2.2.1]heptane precursors.
Table 2: Pharmacological Derivatives from Azabicyclo[2.2.1]heptane Precursors| Precursor Scaffold | Derivative Class | Pharmacological Target/Application | Reference |
|---|---|---|---|
| 1-Azabicyclo[2.2.1]heptan-3-one | Spirocyclic quinuclidinyl-Δ2-isoxazolines | Neuronal nicotinic acetylcholine receptor agonists | lookchem.com |
| 1-Azabicyclo[2.2.1]heptan-3-one | Isoquinoline derivatives | Progranulin modulators | lookchem.com |
| 1-Azabicyclo[2.2.1]heptan-3-one | N-pyridinyl carboxamides | Cyclin-dependent kinase (CDK) inhibitors | lookchem.com |
| 1-Azabicyclo[2.2.1]heptan-3-one | Not specified | Glucosylceramide synthase inhibitors | lookchem.com |
| 2-Azabicyclo[2.2.1]heptane scaffold | Not specified | GABA aminotransferase inhibitors | |
| 7-Azabicyclo[2.2.1]heptane scaffold | 1,2-Diamine derivatives | Glycosidase inhibitors | nih.gov |
| 2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid | (Benzyl-cyano-methyl)amides | Cathepsin C inhibitors | google.com |
Scaffolds for Muscarinic Agonist Development
The 1-azabicyclo[2.2.1]heptane nucleus is a cornerstone in the design of selective muscarinic acetylcholine receptor (mAChR) agonists. These receptors are implicated in a variety of physiological functions and are significant targets for treating neurological disorders like Alzheimer's disease. The development of agonists that can selectively target specific receptor subtypes (M1-M5) is a primary goal to maximize therapeutic efficacy and minimize side effects.
The ketone precursor, 1-azabicyclo[2.2.1]heptan-3-one, is frequently used to generate a series of oxime derivatives that have shown significant promise as M1-selective muscarinic agonists. researchgate.netacs.org Researchers have synthesized and evaluated a range of (Z)-(+/-)-1-azabicyclo[2.2.1]heptan-3-one, O-(3-aryl-2-propynyl)oximes, discovering that these compounds possess potent and efficacious muscarinic activity. unirioja.esacs.org The extended appendages on the oxime moiety are designed to interact with the transmembrane cavity of the muscarinic receptor, which is believed to confer subtype selectivity. acs.orgnih.gov
A notable example is the compound designated PD 142505 . unirioja.es Further investigation revealed that the biological efficacy and M1 selectivity reside specifically in its R-enantiomer, CI-1017 ((R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate). unirioja.esnih.gov The development of such potent and selective agonists from the azabicyclo[2.2.1]heptane scaffold underscores its importance in medicinal chemistry. arkat-usa.org The exo-1-azabicyclo[2.2.1]heptan-3-ol itself is a crucial intermediate in the synthesis of these and other related muscarinic agonists. nih.gov
Table 1: Muscarinic Agonists Derived from the 1-Azabicyclo[2.2.1]heptane Scaffold
| Compound Name | Chemical Structure | Receptor Selectivity | Reference |
|---|---|---|---|
| PD 142505 | (Z)-(+/-)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-aryl-2-propynyl)oxime | M1-selective agonist | unirioja.es |
| CI-1017 | (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate | M1-selective agonist | unirioja.esnih.gov |
Applications in Click Chemistry Methodologies
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for forging molecular connections due to its high efficiency, reliability, and biocompatibility. nih.govrsc.org While direct applications of this compound in click chemistry are not extensively documented in scientific literature, the broader azabicycloalkane scaffold has been successfully employed in the synthesis of novel molecular architectures using this methodology.
Research has demonstrated the use of the related 2-azabicyclo[2.2.1]heptane framework as a chiral platform for constructing 1,2,3-triazole derivatives. nih.govresearchgate.net In these studies, the azabicycloalkane moiety is functionalized with either an azide (B81097) or an alkyne group, enabling it to undergo the CuAAC reaction with a corresponding reaction partner. This approach has been used to generate libraries of chiral conjugates for biological screening, including for antiproliferative and antiviral activity. nih.govnih.govresearchgate.net
For instance, a library of chiral 1,2,3-triazole-based 2-azabicycloalkane conjugates was designed and synthesized using the CuAAC reaction, with some of the resulting compounds demonstrating potent antiproliferative activity against human cancer cell lines. researchgate.net Another study describes the synthesis of terminal alkynes based on the 2-azabicyclo[2.2.1]heptane scaffold, which were subsequently converted into triazoles. arkat-usa.org These examples highlight the compatibility of the rigid azabicyclic core with click chemistry protocols, suggesting a potential, yet underexplored, avenue for the functionalization of this compound and its derivatives.
Table 2: Azabicycloalkane Derivatives Used in Click Chemistry
| Scaffold | Reaction Type | Product | Application | Reference |
|---|---|---|---|---|
| 2-Azabicyclo[2.2.1]heptane | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole Conjugates | Antiproliferative and Antiviral Agents | nih.govresearchgate.net |
| 2-Azabicyclo[2.2.1]heptane | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne-derived Triazoles | Synthetic Intermediates | arkat-usa.org |
Computational and Theoretical Studies of 1 Azabicyclo 2.2.1 Heptan 3 Ol and Its Analogues
Molecular Modeling and Conformational Analysis of Azabicyclic Structures
The rigid bicyclic framework of 1-azabicyclo[2.2.1]heptane derivatives imposes significant conformational constraints, which are fundamental to their biological activity and chemical reactivity. Molecular modeling and conformational analysis are employed to explore the potential energy surfaces of these molecules and identify their stable conformations.
The 1-azabicyclo[2.2.1]heptane skeleton consists of a six-membered and a five-membered ring. Computational studies on the parent ketone, 1-azabicyclo[2.2.1]heptan-3-one, reveal that the six-membered ring typically adopts a chair-like conformation, while the five-membered ring assumes a twisted envelope conformation to minimize steric strain. The presence of the bridgehead nitrogen atom introduces considerable strain, causing deviations from ideal tetrahedral bond angles. For instance, the calculated C-N bond length at the bridgehead is approximately 1.47 Å.
In analogues such as 3-azabicyclo[3.2.1]octane systems, which share structural similarities, computational analyses have identified distinct chair-like and boat-like orientations of the ring containing the secondary nitrogen. The energy barrier between these conformations is relatively low, typically less than 9 kcal/mol. montclair.edu For the [3.2.1] templates, chair-like conformations are generally more stable. montclair.edu However, in the expanded [3.2.2] systems, the energy difference between the two orientations is minimal. montclair.edu The substitution pattern on the nitrogen or other parts of the ring can significantly influence the conformational equilibrium. For example, adding a phenyl group to the endocyclic nitrogen can effectively remove the energy barrier between chair and boat forms due to the stabilizing overlap of the p-system with the nitrogen's lone pair electrons. montclair.edu
The conformational landscape of these azabicyclic structures is crucial for their interaction with biological targets. By understanding the low-energy conformations, researchers can design ligands with optimized affinity and selectivity for specific receptors or enzymes. montclair.edumontclair.edu
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of 1-azabicyclo[2.2.1]heptan-3-ol and its analogues. montclair.edu These calculations provide valuable information on parameters such as orbital energies, charge distributions, and bond characteristics.
For 1-azabicyclo[2.2.1]heptan-3-one, computational studies show that the lone pair of electrons on the nitrogen atom can participate in partial conjugation with the carbonyl group. This interaction reduces the electron density at the ketone oxygen, influencing the molecule's reactivity.
DFT calculations have been extensively used to study the thermodynamics and kinetics of reactions involving azabicyclic compounds. For instance, in the study of the aza-Cope rearrangement leading to angularly substituted 1-azabicyclic systems, DFT calculations at the B3LYP-D3BJ/def2-TZVP//B3LYP-D3BJ/def2-SVP level of theory were used to investigate the reaction mechanism. sorbonne-universite.fr The calculations revealed that the chairlike transition state is energetically preferred over the boatlike counterpart. sorbonne-universite.fr
The stability of radical intermediates, which can be involved in the synthesis of these compounds, is also a subject of quantum chemical investigation. The M06-2X/def2-TZVP level of theory has been found to offer a good balance between accuracy and computational cost for calculating properties of organic radicals, including their geometries, enthalpies, and Gibbs free energies. nrel.gov Such calculations are critical for understanding reaction pathways and predicting product distributions. nrel.gov
The following table summarizes key parameters obtained from quantum chemical calculations for azabicyclic systems:
| Parameter | Methodology | Finding | Reference |
|---|---|---|---|
| Bridgehead C-N bond length (1-azabicyclo[2.2.1]heptan-3-one) | Calculation | ~1.47 Å | |
| Energy barrier between chair and boat conformations ([3.2.1]azabicyclic systems) | Calculation | <9 kcal/mol | montclair.edu |
| Aza-Cope rearrangement transition state preference | DFT (B3LYP-D3BJ/def2-TZVP) | Chairlike transition state is energetically preferred. | sorbonne-universite.fr |
Mechanistic Insights from Computational Chemistry (e.g., Transition State Analysis, Reaction Pathways)
Computational chemistry provides profound mechanistic insights into the reactions involved in the synthesis and transformation of this compound and its analogues. By mapping out reaction pathways and characterizing transition states, these studies can explain experimental observations and guide the design of new synthetic routes.
One prominent example is the computational investigation of the aza-Cope rearrangement. DFT calculations have been employed to model the reaction scope and explain the experimentally observed cis selectivity. sorbonne-universite.fr The calculations demonstrated that the alternative trans pathway is both kinetically and thermodynamically unfavorable. sorbonne-universite.fr Furthermore, computational modeling of proton transfer events in the reaction mechanism has shown that these are likely mediated by the acid present in the reaction mixture rather than just the protic solvent. sorbonne-universite.fr
Transition state analysis has also been crucial in understanding the base-catalyzed hydrolysis of amides, a reaction relevant to the stability and metabolism of some azabicyclic derivatives. By using a hybrid supermolecule-polarizable continuum approach, researchers have been able to optimize transition-state structures and calculate free energy barriers that are in good agreement with experimental data. acs.org These studies have revealed interesting substituent effects on the transition-state geometries and their stabilization. acs.org
In the context of radical reactions for the synthesis of 7-azabicyclo[2.2.1]heptane derivatives, DFT methods have been used to computationally address the mechanisms of intramolecular free radical processes. nih.gov These theoretical findings have accounted for unexpected experimental results and can assist in selecting appropriate precursors for successful cyclization. nih.gov The stereoelectronic requirements for cyclization, such as the degree of p-orbital overlap in the transition state, have been shown to control the direction and yield of the reaction. researchgate.net
Prediction and Validation of Spectroscopic Data through Computational Approaches
Computational methods are increasingly used to predict and validate spectroscopic data, providing a powerful synergy with experimental characterization techniques. For this compound and its analogues, this includes the prediction of NMR spectra, vibrational frequencies, and chiroptical properties.
Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic excitation energies, which are relevant for UV-Vis and circular dichroism (CD) spectroscopy. For chiral bicyclic ketones, TD-DFT calculations have provided satisfactory interpretations of both absorption and emission chiroptical spectra, allowing for insights into ground and excited state electronic properties. researchgate.net
The prediction of NMR chemical shifts is another valuable application of computational chemistry. By comparing calculated and experimental spectra, it is possible to confirm the structure and stereochemistry of complex molecules. For instance, in the conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives, carbon-13 NMR spectroscopy, aided by computational predictions, has been a key tool. acs.org
Furthermore, computational approaches can predict other spectroscopic parameters such as collision cross-section (CCS) values, which are relevant in ion mobility-mass spectrometry. For (1s,3s,4r)-1-azabicyclo[2.2.1]heptan-3-ol, predicted CCS values for different adducts have been calculated. uni.lu
The following table presents predicted spectroscopic data for this compound and a related compound:
| Compound | Spectroscopic Parameter | Adduct | Predicted Value | Reference |
|---|---|---|---|---|
| (1s,3s,4r)-1-azabicyclo[2.2.1]heptan-3-ol | Collision Cross Section (CCS) (Ų) | [M+H]+ | 123.3 | uni.lu |
| [M+Na]+ | 131.0 | uni.lu | ||
| 1-azabicyclo[2.2.1]heptan-3-one | Collision Cross Section (CCS) (Ų) | [M+H]+ | 121.6 | uni.lu |
| [M+Na]+ | 130.0 | uni.lu |
Future Perspectives and Emerging Research Directions in 1 Azabicyclo 2.2.1 Heptan 3 Ol Chemistry
Development of Novel and Sustainable Synthetic Routes
While established methods for synthesizing 1-azabicyclo[2.2.1]heptan-3-ol exist, the demand for more efficient, environmentally friendly, and enantiomerically pure routes remains a significant driver of current research. A notable approach involves the catalytic hydrogenation of β-ketoester precursors, which can afford the cis-diastereomer of the corresponding β-hydroxyester in excellent yield. For instance, the hydrogenation of ethyl 5-oxo-1-pyrrolidineacetate over a rhodium on carbon catalyst has been shown to be a highly effective method.
Future efforts are likely to focus on the development of catalytic systems that offer greater control over stereoselectivity, allowing for the targeted synthesis of specific enantiomers of exo-1-azabicyclo[2.2.1]heptan-3-ol, which are crucial synthons for various therapeutic agents. Furthermore, the exploration of biocatalysis and flow chemistry represents a promising avenue for developing more sustainable and scalable synthetic protocols. The use of enzymes could offer unparalleled stereocontrol under mild reaction conditions, while flow chemistry can enhance safety, efficiency, and scalability.
Recent advancements in proton relay catalysis are also opening new doors for the synthesis of related azabicyclo[2.2.1]heptane systems. nih.govacs.org This mechanistically novel approach, utilizing a binary catalytic system of an aminotriphenolate Al(III) complex and a bromide salt, has proven effective for preparing a diverse range of O- and N-containing bicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols and amines with high diastereocontrol. nih.govacs.org
Exploration of Undiscovered Reactivity Patterns
The unique structural constraints of the 1-azabicyclo[2.2.1]heptane framework give rise to distinct reactivity patterns that are yet to be fully explored. The nitrogen lone pair's participation in partial conjugation with a carbonyl group at the 3-position, for example, influences the electron density and reactivity of the molecule.
Future research will likely delve into the reactions of the hydroxyl group at the 3-position, exploring its potential for derivatization to create novel functionalized analogs. This could involve esterification, etherification, and the introduction of other functional groups to modulate the compound's physicochemical and biological properties. Additionally, investigations into ring-opening and rearrangement reactions under various conditions could unveil new synthetic pathways to other valuable heterocyclic structures. For instance, the strain inherent in the bicyclic system could be harnessed to drive selective bond cleavage and the formation of new ring systems. researchgate.net
Expanding the Scope of Application as a Chiral Scaffold
The inherent chirality of substituted this compound makes it an excellent chiral scaffold for asymmetric synthesis. Its rigid conformation provides a well-defined three-dimensional space that can effectively control the stereochemical outcome of reactions. Enantiomerically pure forms of this compound serve as valuable starting materials for the synthesis of a wide range of biologically active molecules, including potential therapeutic agents.
Emerging research is focused on utilizing this scaffold in the design and synthesis of novel chiral ligands for asymmetric catalysis. The fixed orientation of substituents on the bicyclic frame can create a specific chiral environment around a metal center, leading to high enantioselectivity in catalytic transformations. Furthermore, the development of derivatives of this compound as chiral auxiliaries in asymmetric reactions is an area of active investigation. These auxiliaries can be temporarily attached to a substrate to direct a stereoselective reaction and then subsequently removed.
The application of this scaffold in the synthesis of conformationally constrained peptide analogues is another promising direction. nih.gov By incorporating the rigid 1-azabicyclo[2.2.1]heptane core into a peptide backbone, researchers can induce specific secondary structures and enhance metabolic stability, leading to peptides with improved biological activity and therapeutic potential.
Advanced Computational Methods for Deeper Understanding and Design
Advanced computational methods are becoming indispensable tools for understanding the structure, reactivity, and biological activity of molecules like this compound. researchgate.net Quantum mechanical calculations can provide detailed insights into the electronic structure, bond lengths, and conformational preferences of the molecule. These calculations have been used to understand the partial conjugation between the nitrogen lone pair and a carbonyl group at the 3-position.
Molecular dynamics simulations can be employed to study the conformational dynamics of the bicyclic system and its interactions with biological targets such as enzymes and receptors. This information is crucial for the rational design of new derivatives with enhanced binding affinity and selectivity.
Future research will likely see a greater integration of computational and experimental approaches. For instance, virtual screening of libraries of this compound derivatives against specific biological targets could accelerate the discovery of new drug candidates. Computational studies can also guide the design of new synthetic routes by predicting reaction mechanisms and identifying potential transition states. researchgate.net This synergistic approach will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for the development of novel applications in various scientific fields.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Azabicyclo[2.2.1]heptan-3-OL, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The compound is typically synthesized via stereospecific routes involving Diels-Alder reactions or cyclization of aziridine precursors. For example, stereochemical control can be achieved using chiral auxiliaries or enantioselective catalysts. Evidence from a stereospecific synthesis of its epimers highlights the use of chiral resolution agents like di-p-toluoyl tartaric acid to isolate specific stereoisomers . Reaction solvents (e.g., ethanol/water mixtures) and temperature gradients are critical for minimizing racemization during cyclization steps.
Q. How can researchers validate the purity and structural identity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the bicyclic framework and hydroxyl group position. Coupling constants in -NMR distinguish endo vs. exo stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHNO, exact mass 113.0841).
- Chromatography : HPLC with chiral columns (e.g., Chiralpak® IA) resolves stereoisomers, while TLC monitors reaction progress using iodine or ninhydrin staining .
Q. What are the key challenges in scaling up laboratory-scale syntheses of this compound?
- Methodology :
- Purification : Column chromatography is labor-intensive at scale; alternatives like crystallization or centrifugal partitioning chromatography (CPC) are preferred.
- Thermal Stability : The bicyclic structure may degrade under prolonged heating; optimize reflux conditions using microwave-assisted synthesis for faster kinetics.
- Stereochemical Drift : Monitor pH and solvent polarity during workup to prevent epimerization .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate transition-state energies for SN2 reactions at the hydroxyl-bearing carbon. Compare activation barriers for endo vs. exo configurations.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.
- Example : A study on substituent effects in Diels-Alder reactions demonstrated how electron-withdrawing groups on the dienophile accelerate cyclization .
Q. What strategies resolve contradictions in reported proton affinity (PA) and gas-phase basicity (GB) values for this compound?
- Methodology :
- Experimental Replication : Use tandem mass spectrometry (MS/MS) with ion-mobility separation to isolate protonated species and measure collisional activation thresholds.
- Reference Standards : Compare with structurally similar compounds (e.g., quinuclidin-3-ol) with well-established PA/GB values (e.g., PA = 936.0 kJ/mol, GB = 905.2 kJ/mol) .
- Table :
| Property | This compound (Predicted) | Quinuclidin-3-ol (Reference) |
|---|---|---|
| Proton Affinity (kJ/mol) | ~930 ± 5 | 936.0 |
| Gas Basicity (kJ/mol) | ~900 ± 5 | 905.2 |
Q. How do substituents on the bicyclic framework influence biological activity in medicinal chemistry applications?
- Methodology :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methyl, amino) at the 2- or 5-positions and assay receptor binding (e.g., muscarinic acetylcholine receptors).
- Case Study : The 3-amino derivative (1-Azabicyclo[2.2.1]heptan-3-amine) showed enhanced affinity due to hydrogen bonding with active-site residues, as confirmed by X-ray crystallography .
Conflict Resolution in Data Interpretation
Q. Discrepancies in reported enantiomeric excess (ee) values for chiral resolutions: How to troubleshoot?
- Methodology :
- Chiral HPLC Calibration : Use racemic mixtures as internal standards to validate column performance.
- Kinetic vs. Thermodynamic Control : For diastereomeric salt resolutions (e.g., with di-p-toluoyl tartaric acid), vary stoichiometry (sub- or super-stoichiometric) to favor crystallization of one isomer .
- Error Sources : Impurities in resolving agents or solvent polarity shifts during recrystallization.
Experimental Design Recommendations
Designing a kinetic study to evaluate the compound’s stability under physiological pH conditions
- Protocol :
Prepare buffer solutions (pH 2–10) and incubate the compound at 37°C.
Withdraw aliquots at intervals (0, 24, 48, 72 hrs) and analyze via LC-MS.
Degradation products (e.g., ring-opened aldehydes) are identified using MS fragmentation patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
